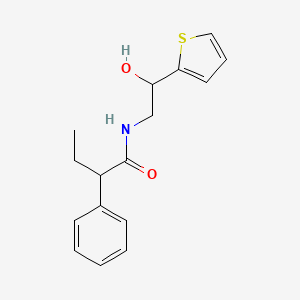

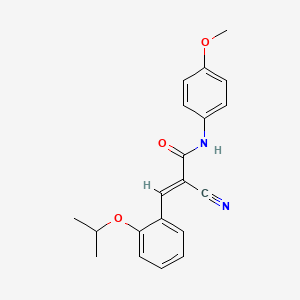

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

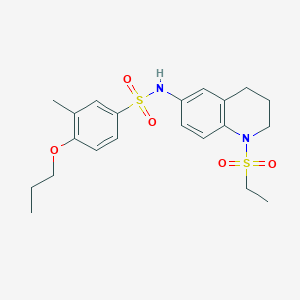

“N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. It also has an amide group (-CONH2), which is a common feature in many organic compounds, including many drugs .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene ring, the phenyl ring, and the amide group. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

Thiophenes can undergo electrophilic aromatic substitution reactions similar to benzene. The amide group can participate in various reactions such as hydrolysis, reduction, and condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiophenes are typically colorless liquids or crystals with a pleasant aroma. Amides are typically solid at room temperature .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide, due to its complex structure, finds relevance in chemical synthesis and characterization studies. Research has focused on synthesizing similar compounds and understanding their properties. For instance, studies have delved into the enantioselective synthesis of related compounds, highlighting their importance as chiral intermediates for various drugs (Liu-jian Duan, 2009). Additionally, the synthesis and characterization of celecoxib derivatives, which share structural similarities, have been explored for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, showcasing the versatile applications of such compounds in medicinal chemistry (Ş. Küçükgüzel et al., 2013).

Corrosion Inhibition

Compounds containing thiophene units, similar to this compound, have been investigated for their corrosion inhibition properties. A study on thiophene Schiff base compounds demonstrated their efficiency in inhibiting corrosion on mild steel surfaces in acidic environments, indicating the potential application of such compounds in protecting metals against corrosion (D. Daoud et al., 2014).

Material Science

In the field of material science, the structural motifs present in this compound are utilized in the synthesis of polymers and materials with specific properties. For example, polymers derived from thiophene have shown significant electrochemical and electrochromic properties, suggesting the use of thiophene-containing compounds in developing advanced materials for electronic and optical applications (Bin Hu et al., 2013).

Pharmacological Studies

While direct studies on this compound may be limited, research on structurally related compounds provides insights into their potential pharmacological applications. Compounds with similar structural features have been evaluated for their antidepressant activity, suggesting the possibility of exploring this compound and its derivatives in pharmacological contexts (B. Mathew et al., 2014).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is an analog of β-hydroxythiofentanyl , which is a potent opioid . Opioids typically target the opioid receptors in the brain, spinal cord, and other areas of the body. They reduce the sending of pain messages to the brain and reduce feelings of pain .

Mode of Action

This binding action can lead to a decrease in the perception of pain .

Biochemical Pathways

They can inhibit the release of neurotransmitters, thereby reducing the transmission of pain signals .

Pharmacokinetics

Opioids are typically well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

Opioids generally result in decreased perception of pain, sedation, and mood changes .

Eigenschaften

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-2-13(12-7-4-3-5-8-12)16(19)17-11-14(18)15-9-6-10-20-15/h3-10,13-14,18H,2,11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMWDWHRZXLMFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-6-methylpyridine-3-sulfonamide](/img/structure/B2453139.png)

![5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2453145.png)

}acetamide](/img/structure/B2453148.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2453154.png)

![1-{2-[(3-Methoxypropyl)amino]-4-methyl-1,3-thiazol-5-YL}ethanone hydrochloride](/img/structure/B2453156.png)

![2-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2453160.png)